

CAS number and IUPAC nomenclature for Hexahydro-pyridazine-3-carbaldehyde

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Compound of Interest

Compound Name: Hexahydro-pyridazine-3-carbaldehyde

Cat. No.: B12274207

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Hexahydro-pyridazine-3-carbaldehyde: A Technical Overview

CAS Number: 2387535-01-3[1] IUPAC Nomenclature: Diazinane-3-carbaldehyde[2]

This technical guide provides a comprehensive overview of **Hexahydro-pyridazine-3-carbaldehyde**, a saturated heterocyclic aldehyde. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document also presents a broader context based on the well-documented chemistry and biological activities of related pyridazine derivatives. This information is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

A summary of the key identifiers for **Hexahydro-pyridazine-3-carbaldehyde** is presented below.

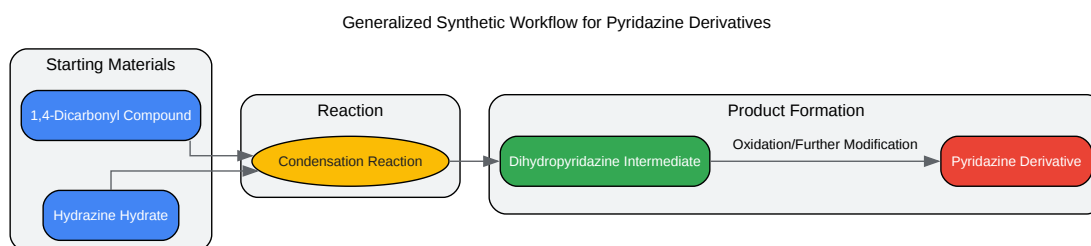
Identifier	Value	Reference
CAS Number	2387535-01-3	[1]
IUPAC Name	Diazinane-3-carbaldehyde	[2]
Molecular Formula	C ₅ H ₁₀ N ₂ O	Inferred
Molecular Weight	114.15 g/mol	Inferred

Note: The molecular formula and weight are inferred from the structure and have not been experimentally verified in the cited literature.

Synthesis and Experimental Protocols

Specific experimental protocols for the synthesis of **Hexahydro-pyridazine-3-carbaldehyde** (CAS 2387535-01-3) are not detailed in the currently available scientific literature. However, the synthesis of the broader class of pyridazine and its derivatives is well-established. These methods typically involve the condensation of a 1,4-dicarbonyl compound or its equivalent with hydrazine or its derivatives.

A generalized synthetic workflow for producing a pyridazine ring, which could theoretically be adapted for a saturated analog, is depicted below.



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Caption: Generalized workflow for pyridazine synthesis.

Biological and Pharmacological Context

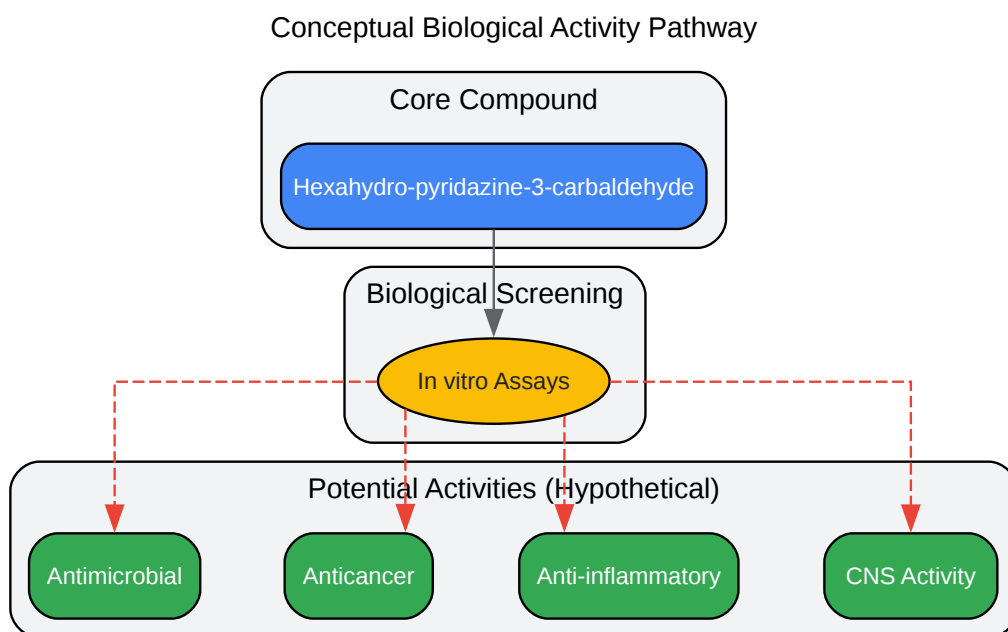
While no specific biological data for **Hexahydro-pyridazine-3-carbaldehyde** has been found, the pyridazine and pyridazinone scaffolds are present in a wide range of biologically active molecules.[3][4][5][6][7] These compounds have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.

Reported biological activities for various pyridazine derivatives include:

- Antimicrobial and Antifungal[6]
- Anticancer[4]
- Anti-inflammatory and Analgesic[6]
- Antihypertensive[7]
- Antiviral[3]

The potential for **Hexahydro-pyridazine-3-carbaldehyde** to exhibit biological activity would need to be determined through dedicated screening and experimental validation. The saturation of the pyridazine ring would significantly alter its electronic and conformational properties compared to its aromatic counterparts, which would in turn influence its interaction with biological targets.

The following diagram illustrates a conceptual pathway from the core chemical structure to potential, unverified biological activities, based on the activities of related compounds.



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Caption: Conceptual pathway to potential biological activities.

Conclusion

Hexahydro-pyridazine-3-carbaldehyde, identified by CAS number 2387535-01-3 and the IUPAC name Diazinane-3-carbaldehyde, represents a saturated heterocyclic aldehyde for which specific experimental data is not widely available. While the broader class of pyridazine derivatives exhibits a rich profile of biological activities and established synthetic routes, further research is required to characterize the specific properties and potential applications of this particular saturated analog. This guide serves as a starting point for researchers interested in exploring the chemistry and biological potential of this and related compounds.

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